1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one
Description
This compound features a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 4-position and a 4-phenylbutan-1-one group at the 1-position. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-19-18(23-20-14)16-10-12-21(13-11-16)17(22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRARLFJTIYOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups.
Scientific Research Applications
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, showing activity against bacterial and viral pathogens.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Materials Science: Oxadiazole derivatives are used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs from the evidence, focusing on structural features, molecular properties, and reported activities:
Key Structural and Functional Comparisons
Oxadiazole Substitutents: The 3-methyl group on the oxadiazole in the target compound (vs. trifluoromethoxy in or fluorophenyl in ) reduces steric hindrance and may improve metabolic stability compared to bulkier substituents .
Heterocyclic Core :
- The piperidine ring in the target compound (vs. piperazine in or diazepane in ) offers a balance of flexibility and rigidity, influencing receptor selectivity .
- Benzoimidazole -containing analogs () exhibit enhanced aromatic stacking interactions but may suffer from reduced aqueous solubility .
Pharmacological Implications :
- Analogs with antiplasmodium activity () suggest the target compound’s oxadiazole-piperidine scaffold could be optimized for parasitic protease inhibition .
- Ethylbenzoyl/fluorophenyl groups () highlight trade-offs between lipophilicity (improved blood-brain barrier penetration) and metabolic clearance .
Research Findings and Limitations
- Anti-Infective Potential: Compounds with 3-methyl-1,2,4-oxadiazole-piperidine scaffolds (e.g., ) show promise in malaria research, though the target compound’s efficacy remains untested .
- Structural Drawbacks : The absence of polar groups in the target compound (e.g., compared to ’s sulfonylpiperidine) may limit solubility, necessitating formulation adjustments .
- Contradictions : Benzisoxazole-piperidine analogs () demonstrate divergent bioactivity, underscoring the oxadiazole’s unique role in target engagement .
Biological Activity
The compound 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one is a member of the oxadiazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O |
| Molecular Weight | 320.42 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole ring demonstrate potent activity against various bacterial strains.
Case Study: Antimicrobial Testing
In a study conducted by Dhumal et al. (2016), several 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with a piperidine moiety exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains. The following table summarizes the antimicrobial activity of selected derivatives:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 10 |
| Compound C | Bacillus cereus | 20 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives is also noteworthy. The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and targeting cancer cells effectively.
Case Study: Cytotoxicity Assays
A study by Ahsan et al. (2020) explored the cytotoxic effects of various oxadiazole derivatives against cancer cell lines. The following table presents the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HCT116 | 15.5 |
| Compound E | MCF7 | 22.8 |
| Compound F | HUH7 | 10.1 |
These results indicate that Compound F displays significant cytotoxicity against the HUH7 liver carcinoma cell line, outperforming standard chemotherapeutic agents like 5-Fluorouracil.
The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For example, the inhibition of thymidylate synthase (TS) has been identified as a crucial mechanism in its anticancer action.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of oxadiazole rings and coupling of piperidine derivatives. Key parameters include:
- Temperature control : Maintain 60–80°C during oxadiazole formation to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalysts : Employ Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and piperidine substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water (70:30) to assess purity (>95%) .
- X-ray Diffraction (XRD) : Resolve crystal structure ambiguities, especially for piperidine ring conformation and oxadiazole orientation .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 341.18 [M+H]⁺) .
Q. How should researchers ensure compound stability during storage?
Methodological Answer:
- Storage conditions : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .
- Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation of aerosols .
- Spill management : Neutralize spills with activated carbon and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with biological targets?
Methodological Answer:
- Molecular docking : Use crystal structure data (e.g., piperidine ring conformation from XRD ) to model interactions with receptors like dopamine D3 or σ-1 .
- QSAR models : Train models on analogs (e.g., oxadiazole-containing compounds ) to predict pharmacokinetic properties (logP, bioavailability).
Q. What in vitro models are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test IC₅₀ values against acetylcholinesterase (AChE) using Ellman’s method .
- Cell viability assays : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess cytotoxicity .
- Receptor binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine receptors) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structural analogs comparison : Compare activity profiles of analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives ) to identify substituent effects .
- Batch consistency verification : Re-test activity using rigorously characterized batches (HPLC purity >98%) .
- Assay standardization : Normalize protocols (e.g., ATP levels in viability assays) to reduce inter-lab variability .
Q. What strategies optimize the compound’s selectivity for specific targets?
Methodological Answer:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance σ-1 receptor affinity .
- Bioisosteric replacement : Substitute oxadiazole with 1,2,4-triazole to modulate metabolic stability .
- Protease resistance : Assess stability in human liver microsomes (HLMs) to guide structural tweaks .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR/Cas9 knockouts : Delete target genes (e.g., DRD3) in cell lines to confirm on-target effects .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify downstream pathways .
- Pharmacological profiling : Use panels of GPCRs/kinases to rule off-target interactions .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Fragment-based design : Synthesize truncated analogs (e.g., piperidine-free derivatives) to isolate pharmacophores .
- Co-crystallization : Co-crystallize with target proteins (e.g., AChE) to map binding interactions via XRD .
- Free-energy perturbation (FEP) : Simulate substituent effects on binding energy using molecular dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
